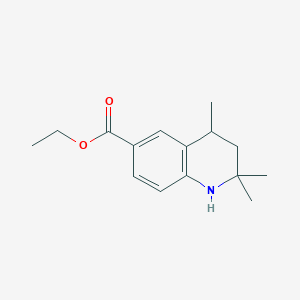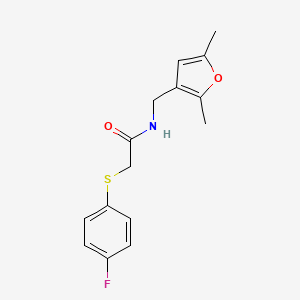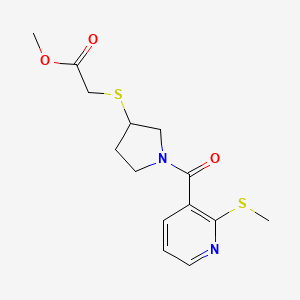![molecular formula C21H19N3S2 B2387230 N-cyclopropyl-2-[(4-méthylbenzyl)sulfanyl][1]benzothieno[3,2-d]pyrimidin-4-amine CAS No. 478029-91-3](/img/structure/B2387230.png)
N-cyclopropyl-2-[(4-méthylbenzyl)sulfanyl][1]benzothieno[3,2-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-2-(4-methylbenzyl)sulfanylbenzothieno[3,2-d]pyrimidin-4-amine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzothieno[3,2-d]pyrimidine core, which is a fused heterocyclic system, and is substituted with a cyclopropyl group and a 4-methylbenzylsulfanyl group. The presence of these substituents imparts specific chemical properties and reactivity to the compound.
Applications De Recherche Scientifique
N-cyclopropyl-2-(4-methylbenzyl)sulfanylbenzothieno[3,2-d]pyrimidin-4-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes
Méthodes De Préparation
The synthesis of N-cyclopropyl-2-(4-methylbenzyl)sulfanylbenzothieno[3,2-d]pyrimidin-4-amine typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the benzothieno[3,2-d]pyrimidine core, followed by the introduction of the cyclopropyl and 4-methylbenzylsulfanyl groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
N-cyclopropyl-2-(4-methylbenzyl)sulfanylbenzothieno[3,2-d]pyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific substituents are replaced by other functional groups. .
Mécanisme D'action
The mechanism of action of N-cyclopropyl-2-(4-methylbenzyl)sulfanylbenzothieno[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to the modulation of various cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s activity .
Comparaison Avec Des Composés Similaires
N-cyclopropyl-2-(4-methylbenzyl)sulfanylbenzothieno[3,2-d]pyrimidin-4-amine can be compared with other similar compounds, such as:
- N-cyclopropyl-2-(4-chlorobenzyl)sulfanylbenzothieno[3,2-d]pyrimidin-4-amine
- N-cyclopropyl-2-(4-fluorobenzyl)sulfanylbenzothieno[3,2-d]pyrimidin-4-amine
- N-cyclopropyl-2-(4-methoxybenzyl)sulfanylbenzothieno[3,2-d]pyrimidin-4-amine These compounds share a similar core structure but differ in the substituents attached to the benzothieno[3,2-d]pyrimidine ring. The unique combination of substituents in N-cyclopropyl-2-(4-methylbenzyl)sulfanylbenzothieno[3,2-d]pyrimidin-4-amine imparts distinct chemical properties and biological activities, making it a valuable compound for research and development .
Propriétés
IUPAC Name |
N-cyclopropyl-2-[(4-methylphenyl)methylsulfanyl]-[1]benzothiolo[3,2-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3S2/c1-13-6-8-14(9-7-13)12-25-21-23-18-16-4-2-3-5-17(16)26-19(18)20(24-21)22-15-10-11-15/h2-9,15H,10-12H2,1H3,(H,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBYQNGESIMDDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C(=N2)NC4CC4)SC5=CC=CC=C53 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-morpholin-4-ylpropanamide](/img/structure/B2387147.png)




![2-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-7-methyl-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B2387155.png)

![2-(6-Cyclohexyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2387157.png)

![(Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2387161.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2387166.png)

![N-(2,5-dimethoxyphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2387168.png)
